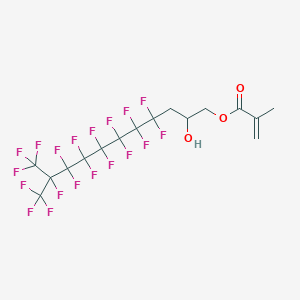

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate

Description

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate is a fluorinated methacrylate compound known for its unique properties, including high thermal stability, chemical resistance, and low surface energy. These characteristics make it valuable in various industrial applications, particularly in the production of coatings and polymers.

Propriétés

IUPAC Name |

[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F19O3/c1-5(2)7(37)38-4-6(36)3-8(17,18)10(20,21)12(24,25)14(28,29)13(26,27)11(22,23)9(19,15(30,31)32)16(33,34)35/h6,36H,1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVNMSONKCMAPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F19O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379911 | |

| Record name | (Perfluoro-7-methyloctyl)-2-hydroxypropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

612.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88752-37-8 | |

| Record name | (Perfluoro-7-methyloctyl)-2-hydroxypropyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, 4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Strategy Overview

The synthesis of 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate generally follows a two-step approach:

- Step 1: Preparation of 2-hydroxypropyl methacrylate (HPMA) or its reactive intermediate.

- Step 2: Introduction of the perfluoro-7-methyloctyl group via nucleophilic substitution or esterification onto the hydroxypropyl methacrylate backbone.

This approach ensures the incorporation of the fluorinated chain onto the methacrylate monomer while preserving the polymerizable methacrylate group.

Preparation of 2-Hydroxypropyl Methacrylate Backbone

A well-documented method for synthesizing 2-hydroxypropyl methacrylate involves the reaction of methacrylic acid with propylene oxide under controlled conditions with polymerization inhibitors to prevent premature polymerization.

Typical procedure (adapted from CN102249914A patent):

| Parameter | Details |

|---|---|

| Reactor | 1000 mL four-hole boiling flask with agitator, thermometer, reflux condenser, and constant pressure dropping funnel |

| Temperature | 80–85 °C |

| Reactants | Methacrylic acid (1 mol), propylene oxide (1–1.2 mol), iron trioxide catalyst (~0.023–0.025 mol) |

| Polymerization inhibitor | p-Hydroxyanisole (MEHQ) |

| Addition method | Propylene oxide added dropwise over 1–2 hours |

| Reaction time after addition | 0.5–1.5 hours at 80–85 °C |

| Purification | Vacuum distillation at 4–6 mmHg, collecting fraction at 73–79 °C |

This method yields high-purity 2-hydroxypropyl methacrylate with minimal polymerization due to the use of MEHQ, a highly efficient polymerization inhibitor superior to hydroquinone, which can remain in the product without removal.

Introduction of Perfluoro-7-methyloctyl Group

The critical step for synthesizing this compound is the attachment of the perfluoroalkyl chain to the hydroxypropyl methacrylate. This is typically achieved by reacting the hydroxy group of 2-hydroxypropyl methacrylate with a perfluoroalkyl-containing reagent such as a perfluoroalkyl halide or perfluoroalkyl acid derivative.

- Esterification: Reacting 2-hydroxypropyl methacrylate with perfluoroalkyl carboxylic acid or its derivatives using acid catalysis or coupling agents.

- Nucleophilic substitution: Using perfluoroalkyl alkyl halides or tosylates to alkylate the hydroxy group under basic conditions.

The exact reaction conditions vary depending on the perfluoroalkyl reagent used and desired purity.

Representative Preparation Procedure (Hypothetical Example Based on Literature)

| Step | Operation | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolve 2-hydroxypropyl methacrylate in anhydrous solvent (e.g., tetrahydrofuran) | Room temperature, inert atmosphere | Prevents premature polymerization |

| 2 | Add perfluoro-7-methyloctyl bromide dropwise | 50–70 °C, presence of base (e.g., potassium carbonate) | Base deprotonates hydroxy group to facilitate substitution |

| 3 | Stir for 12–24 hours under nitrogen | Monitor reaction progress by TLC or NMR | Complete substitution of hydroxy group |

| 4 | Work-up: filtration, solvent removal, purification by vacuum distillation or chromatography | Purity > 98% desired | Removal of unreacted reagents and by-products |

Analytical and Research Findings

- Polymerization Inhibitors: Use of p-hydroxyanisole (MEHQ) as inhibitor during methacrylate synthesis prevents unwanted polymerization, improving yield and product stability.

- Yield and Purity: Vacuum distillation under reduced pressure (4–6 mmHg) at controlled temperature (73–79 °C) yields high-purity hydroxypropyl methacrylate intermediate, essential for subsequent fluorination steps.

- Reaction Monitoring: Techniques such as NMR, IR spectroscopy, and GC-MS are employed to confirm the successful introduction of the perfluoroalkyl chain and verify the absence of unreacted starting materials.

- Fluorinated Chain Incorporation: The perfluoro-7-methyloctyl group imparts low surface energy and hydrophobicity, confirmed by contact angle measurements and surface analysis in final polymer applications.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Methacrylic acid to propylene oxide molar ratio | 1 : 1.0–1.2 | Optimized for complete reaction |

| Catalyst | Iron trioxide (0.023–0.025 mol) | Facilitates ring-opening of propylene oxide |

| Polymerization inhibitor | p-Hydroxyanisole (MEHQ) | Superior efficiency, no removal needed |

| Reaction temperature | 80–85 °C | Controlled to avoid side reactions |

| Reaction time (epoxide addition) | 1–2 hours dropwise | Ensures controlled reaction |

| Post-reaction distillation | 73–79 °C at 4–6 mmHg | Purifies hydroxypropyl methacrylate |

| Fluorinated alkylation | 50–70 °C, base-catalyzed substitution | Attaches perfluoroalkyl chain |

| Purification | Vacuum distillation or chromatography | Achieves high purity (>98%) |

Analyse Des Réactions Chimiques

Types of Reactions

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate undergoes several types of chemical reactions, including:

Radical Polymerization: Initiated by UV light or other radical initiators.

Substitution Reactions: Involving the replacement of functional groups on the methacrylate backbone.

Common Reagents and Conditions

Radical Polymerization: UV light, radical initiators (e.g., benzoyl peroxide).

Substitution Reactions: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The primary products formed from these reactions are fluorinated polymers and copolymers, which exhibit excellent liquid repellence, low surface energy, and high durability .

Applications De Recherche Scientifique

Key Properties

- Hydrophobicity : The perfluorinated chain enhances water repellency.

- Thermal Stability : PHM exhibits high thermal resistance, making it suitable for high-temperature applications.

- Chemical Resistance : It shows resistance to solvents and acids, which is advantageous for protective coatings.

Coatings and Films

PHM is primarily used in the formulation of advanced coatings and films due to its unique surface properties.

- Anti-Fog Coatings : Its hydrophobic nature helps in preventing fogging on surfaces exposed to moisture.

- Protective Films : Used in electronics and automotive industries to provide a protective layer against environmental factors.

Biomedical Applications

The biocompatibility of PHM makes it suitable for various biomedical applications.

- Drug Delivery Systems : PHM can be utilized to create drug delivery vehicles that are stable in biological environments while providing controlled release mechanisms.

- Tissue Engineering : Its properties allow for the development of scaffolds that support cell attachment and growth.

Textile Treatments

In textile applications, PHM is employed to impart water and stain resistance to fabrics.

- Waterproof Fabrics : Used in outdoor clothing and gear to enhance durability against water exposure.

- Stain Resistant Textiles : Provides a protective barrier against stains, maintaining the integrity of the fabric.

Adhesives and Sealants

PHM's chemical resistance makes it an ideal candidate for use in adhesives and sealants.

- Industrial Adhesives : Formulated to withstand harsh conditions, ensuring long-lasting bonds.

- Sealants for Construction : Used in construction materials to prevent water ingress and enhance longevity.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Coatings | Anti-fog | Reduces fogging |

| Biomedical | Drug delivery | Controlled release |

| Textiles | Waterproofing | Enhanced durability |

| Adhesives | Industrial bonding | Strong chemical resistance |

Case Study 1: Anti-Fog Coating Development

A recent study demonstrated the effectiveness of PHM-based coatings in reducing fogging on glass surfaces. The coating was applied to automotive windshields, showing a significant decrease in fog formation during varying humidity conditions, thus enhancing driver visibility and safety.

Case Study 2: Drug Delivery System

Research on PHM as a drug delivery vehicle indicated its ability to encapsulate hydrophobic drugs effectively. In vitro studies showed controlled release over an extended period, suggesting potential for therapeutic applications in chronic diseases.

Mécanisme D'action

The compound exerts its effects primarily through its fluorinated structure, which imparts unique properties such as low surface energy and high chemical resistance. The molecular targets and pathways involved include the interaction of the fluorinated chains with various substrates, leading to the formation of stable, durable coatings .

Comparaison Avec Des Composés Similaires

Similar Compounds

Perfluoroalkyl methacrylates: Similar in structure but may vary in the length of the perfluoroalkyl chain.

Fluorotelomer methacrylates: Differ in the telomerization process and resulting properties.

Uniqueness

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate stands out due to its specific perfluoro-7-methyloctyl group, which provides a balance of hydrophobicity and reactivity, making it particularly suitable for high-performance coatings and polymers .

Activité Biologique

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate (PFMOHMA) is a fluorinated compound that has garnered attention due to its unique chemical properties and potential biological applications. This article explores the biological activity of PFMOHMA, including its mechanism of action, cellular effects, and implications for biomedical applications.

Chemical Structure and Properties

PFMOHMA is characterized by its perfluorinated alkyl chain, which imparts hydrophobic properties and influences its interaction with biological systems. The presence of a hydroxypropyl group enhances its solubility in various solvents, making it suitable for diverse applications.

The biological activity of PFMOHMA can be attributed to its interaction with cellular membranes and proteins. The perfluorinated portion of the molecule is believed to insert into lipid bilayers, altering membrane fluidity and permeability. This can lead to changes in cellular signaling pathways and metabolic processes.

Target Proteins

Research indicates that PFMOHMA may interact with specific membrane proteins, potentially modulating their activity. For example, it may affect G-protein coupled receptors (GPCRs) or ion channels, influencing cellular responses to external stimuli.

Cellular Effects

PFMOHMA has been shown to exhibit several cellular effects, including:

- Cell Viability : Studies demonstrate that at low concentrations, PFMOHMA does not adversely affect cell viability; however, higher concentrations can induce cytotoxicity.

- Gene Expression : Exposure to PFMOHMA alters the expression of genes involved in stress response and apoptosis, indicating a potential role in regulating cell survival mechanisms.

- Inflammatory Response : Preliminary findings suggest that PFMOHMA may modulate inflammatory pathways, potentially offering therapeutic avenues in inflammatory diseases.

Case Studies

- In Vitro Studies : A series of in vitro experiments using human cell lines revealed that PFMOHMA affects cell proliferation rates and induces oxidative stress markers at elevated concentrations.

- Animal Models : In vivo studies demonstrated that administration of PFMOHMA led to altered lipid profiles and inflammatory markers in rodent models, suggesting systemic effects on metabolism.

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Induced oxidative stress at high doses | |

| Animal Model | Altered lipid metabolism | |

| Gene Expression | Upregulation of stress response genes |

Pharmacokinetics

The pharmacokinetic profile of PFMOHMA indicates that it is rapidly distributed in tissues following administration. Its unique structure allows for prolonged retention in lipid-rich environments, which may enhance its bioactivity but also raises concerns regarding potential accumulation and toxicity.

Environmental Impact

Given the growing concern over perfluorinated compounds' environmental persistence and bioaccumulation, studies are ongoing to assess the ecological impact of PFMOHMA. Regulatory bodies are increasingly scrutinizing such substances due to their potential effects on wildlife and human health.

Q & A

Basic Research Questions

Q. What are the recommended synthesis methods for 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate, and how can purity be optimized?

- Methodological Answer :

- Precursor Selection : Use perfluoro-7-methyloctanol and methacrylic anhydride as precursors. The perfluoroalkyl chain length influences hydrophobicity and thermal stability .

- Reaction Conditions : Conduct esterification under inert atmosphere (N₂/Ar) at 60–80°C for 12–24 hours, using catalytic sulfuric acid or enzymatic lipases for reduced side reactions.

- Purification : Employ fractional distillation followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via ¹H/¹⁹F NMR (e.g., absence of methacrylic acid peaks at δ 6.1–6.3 ppm) and HPLC (>98% purity threshold) .

- Key Challenge : Residual fluorinated byproducts (e.g., perfluoroalkyl acids) may persist; use ion-exchange resins for final cleanup.

Q. How can researchers characterize the molecular structure and confirm perfluoroalkyl group incorporation?

- Methodological Answer :

- Spectroscopic Analysis :

- FTIR : Confirm C=O (1720 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches .

- ¹⁹F NMR : Identify perfluoroalkyl signals (e.g., -CF₃ at δ -80 to -85 ppm; -CF₂- at δ -115 to -120 ppm) .

- Mass Spectrometry : Use HRMS (ESI-TOF) to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks matching theoretical mass (±1 ppm).

- Elemental Analysis : Validate %F content via combustion analysis (deviation <0.5% indicates purity) .

Advanced Research Questions

Q. How can computational modeling optimize copolymerization with this compound to enhance thermostability?

- Methodological Answer :

- Quantum Chemical Calculations : Use DFT (e.g., Gaussian, ORCA) to model monomer reactivity ratios and transition states. Simulate copolymerization with styrene or methyl methacrylate to predict Tg (glass transition temperature) .

- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to identify low-energy pathways for radical polymerization initiation .

- Validation : Cross-reference computed Tg values with experimental DSC data. For example, perfluoroalkyl chain elongation increases Tg by 10–15°C per -CF₂- unit .

- Data Contradiction Tip : If experimental Tg deviates >10°C from simulations, reassess force fields or consider phase separation in the polymer matrix.

Q. What methodologies resolve contradictions in degradation studies of this compound’s environmental persistence?

- Methodological Answer :

- Controlled Degradation : Expose the compound to UV/H₂O₂ (advanced oxidation) or microbial consortia (ISO 14593). Monitor degradation via LC-MS/MS for perfluorooctane sulfonamide (PFOSA) or shorter-chain intermediates .

- Data Reconciliation :

- Half-Life Discrepancies : If lab studies report t₁/₂ = 30 days vs. field studies t₁/₂ = 1 year, evaluate matrix effects (e.g., soil vs. aqueous media) using OECD 308/309 guidelines .

- Ecotoxicity : Use Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) assays to correlate degradation products with toxicity thresholds .

- Advanced Tool : Apply machine learning (e.g., random forest models) to predict degradation pathways from high-throughput screening data .

Q. How can phase separation in block copolymers containing this monomer be mitigated during solvent casting?

- Methodological Answer :

- Solvent Selection : Use fluorinated solvents (e.g., perfluorooctane) to improve solubility of perfluoroalkyl segments. Confirm Hansen solubility parameters (δd, δp, δh) via group contribution methods .

- Process Optimization :

- Slow Evaporation : Cast films at 25°C with 50% relative humidity to allow gradual self-assembly.

- Additive Use : Incorporate 1–5 wt% PEG as a compatibilizer to reduce interfacial tension.

- Characterization : Use SAXS/WAXS to detect nanoscale phase domains (>10 nm indicates macro-phase separation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.